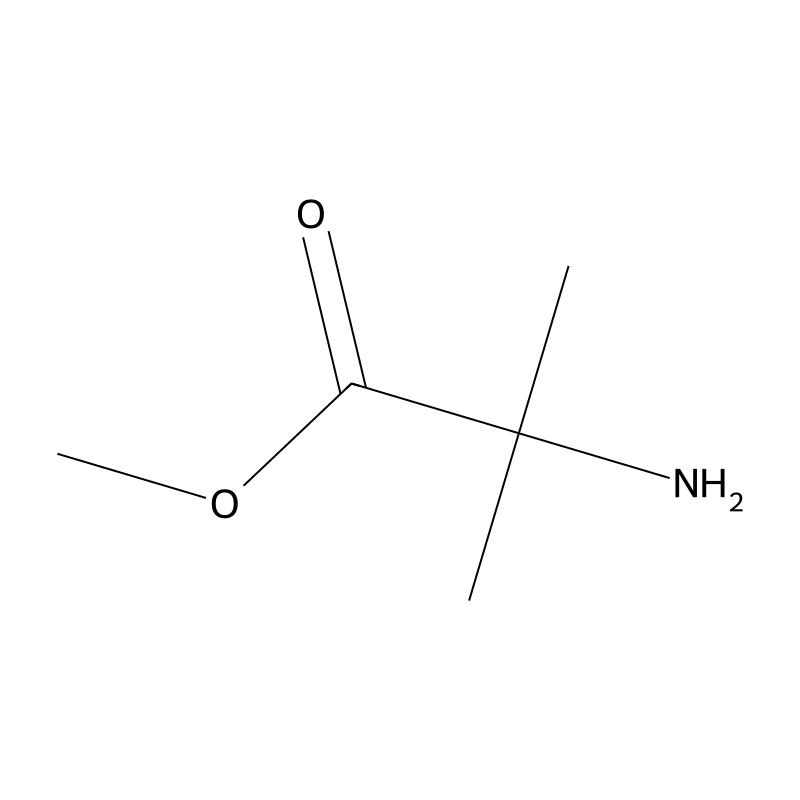

Methyl 2-amino-2-methylpropanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 2-amino-2-methylpropanoate is an organic compound with the molecular formula . It is a derivative of alanine, characterized by the presence of an amino group and an ester group formed from methanol and 2-amino-2-methylpropanoic acid. This compound is notable for its role in organic synthesis and pharmaceutical applications, particularly in the development of drugs targeting the central nervous system .

- Oxidation: This compound can be oxidized to form corresponding amides or nitriles, typically using agents like potassium permanganate or chromium trioxide.

- Reduction: It can be reduced to primary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: Nucleophilic substitution can occur, replacing the ester group with other functional groups through reactions with nucleophiles like ammonia or amines under basic conditions .

Major Products Formed- Oxidation: Amides or nitriles.

- Reduction: Primary amines.

- Substitution: Various substituted derivatives depending on the nucleophile used.

Methyl 2-amino-2-methylpropanoate exhibits significant biological activity. It serves as a precursor for synthesizing neurotransmitters and other bioactive molecules. Its mechanism of action involves enzymatic pathways that convert it into active forms that can interact with specific molecular targets within biological systems. This property makes it valuable for studying metabolic pathways and enzyme mechanisms .

The synthesis of methyl 2-amino-2-methylpropanoate can be achieved through various methods:

- Esterification: The most common method involves the esterification of 2-amino-2-methylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. This reaction is typically conducted under reflux conditions to ensure complete conversion.

- Continuous Flow Processes: In industrial settings, continuous flow reactors are employed to enhance efficiency and yield, allowing for precise control over reaction parameters and leading to high-purity products .

Methyl 2-amino-2-methylpropanoate has a wide range of applications across various fields:

- Organic Chemistry: Used as an intermediate in synthesizing various organic compounds.

- Biology: Functions as a building block for peptide and protein synthesis.

- Pharmaceuticals: Important in developing pharmaceutical agents, particularly those targeting the central nervous system.

- Industry: Employed in producing agrochemicals and specialty chemicals .

Research on methyl 2-amino-2-methylpropanoate indicates its potential interactions with biological molecules, primarily through hydrogen bonding and other chemical interactions facilitated by its functional groups. These interactions are crucial for understanding its role in metabolic pathways and drug development .

Several compounds share structural similarities with methyl 2-amino-2-methylpropanoate. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-amino-3-methoxy-2-methylpropanoate | Contains a methoxy group | Exhibits distinct reactivity due to methoxy group |

| Methyl 2-amino-3-hydroxy-2-methylpropanoate | Contains a hydroxy group | Hydroxy group influences solubility and reactivity |

| Methyl 3-amino-3-methylbutanoate | Different position of amino group | Alters biological activity compared to methyl 2-amino |

| Methyl 2-amino-1-propanol | Lacks the ester functionality | More polar, affecting its solubility properties |

Uniqueness

Methyl 2-amino-2-methylpropanoate is unique due to its specific structural configuration that combines an amino group with an ester, which confers distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness enhances its utility in various research and industrial applications .

Methyl 2-amino-2-methylpropanoate, the methyl ester derivative of 2-aminoisobutyric acid (Aib), has evolved as an important compound in peptide research over several decades. The parent compound, 2-aminoisobutyric acid, is a non-proteinogenic amino acid rarely found in nature, primarily occurring in meteorites and certain fungal antibiotics such as alamethicin and some lantibiotics. This natural scarcity has made synthetic derivatives like methyl 2-amino-2-methylpropanoate particularly valuable for laboratory applications.

The scientific interest in this compound has grown progressively since the late 20th century, with significant research advances in understanding its structural properties and applications in peptide chemistry. Early studies focused on its basic characteristics, while contemporary research has expanded to explore its unique contributions to peptide stability and conformation.

Significance in Peptide Chemistry Research

Methyl 2-amino-2-methylpropanoate holds exceptional significance in peptide chemistry due to several key characteristics:

Helical Conformation Inducer: The compound, derived from 2-aminoisobutyric acid (Aib), is recognized as a potent helix inducer in peptides due to the Thorpe–Ingold effect of its gem-dimethyl group. This property makes it invaluable for designing peptides with specific conformational requirements.

Enhanced Membrane Permeability: Research has demonstrated that incorporation of this compound into peptides significantly increases membrane permeability, which is particularly valuable for drug delivery applications and cellular targeting.

Proteolytic Resistance: Peptides containing Aib residues show remarkable resistance to enzymatic degradation. In one study, peptides with Aib were 100% resistant against trypsin degradation after 4 hours, while those without Aib were 95% degraded in the same timeframe.

Structural Stabilization: The inclusion of Aib residues results in surface structural changes of peptides from a mixture of β-sheet/random coil to strictly random coil, influencing their functional properties.

The structural impact of Aib incorporation was highlighted in a study published in Protein Engineering, which demonstrated that replacing alanine with Aib in the S peptide of ribonuclease S stabilized the free S peptide helix without disturbing the tertiary structure of RNase S.

Current Research Landscape and Scientific Interest

The current research landscape for methyl 2-amino-2-methylpropanoate encompasses diverse fields:

Nanomaterials Development: Recent studies have explored the functionalization of carbon nanotubes with Aib-containing peptides for applications in plant biotechnology, particularly for genetic engineering and cargo delivery to specific organelles like mitochondria and chloroplasts.

Pharmaceutical Applications: The compound plays a crucial role in the preparation of 2-methyl-2'-phenylpropionic acid derivatives, which demonstrate H1 antihistamine activity with high selectivity, making them valuable for treating allergic diseases.

Surface Chemistry: Methyl 2-amino-2-methylpropanoate derivatives are being investigated for creating low-fouling peptide self-assembled monolayers (SAMs) with applications in biomedical devices and marine antifouling coatings.

Chemoenzymatic Synthesis: Innovative approaches using chemoenzymatic polymerization have been developed to synthesize polypeptides containing Aib units, offering advantages of facile, green synthesis in aqueous media with greater atom efficiency than conventional methods.

Structural Biochemistry: Ongoing research examines the thermodynamic and structural consequences of incorporating Aib into various protein structures, contributing to fundamental understanding of protein folding and stability.

The synthesis of methyl 2-amino-2-methylpropanoate, a branched-chain amino acid ester with the molecular formula C₅H₁₁NO₂, has been achieved through several well-established synthetic routes [2]. The most common approach involves the esterification of 2-amino-2-methylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . This reaction typically proceeds under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Alternative synthetic methodologies have been developed to optimize reaction conditions and improve yield efficiency. The use of trimethylchlorosilane with methanol at room temperature has emerged as an efficient reagent system for the esterification of amino acids, offering mild reaction conditions and excellent yields [44]. This method demonstrates superior operational convenience compared to traditional approaches that require strict temperature control or continuous gas flow [44].

Reaction Optimization Parameters

Systematic optimization studies have revealed critical parameters that influence the synthesis of methyl 2-amino-2-methylpropanoate. The following table summarizes optimal reaction conditions for various synthetic approaches:

| Parameter | Traditional Esterification | Trimethylchlorosilane Method |

|---|---|---|

| Catalyst | Sulfuric acid (concentrated) | Trimethylchlorosilane (2 equiv.) |

| Solvent | Methanol | Methanol |

| Temperature | 60-80°C (reflux) | Room temperature |

| Reaction Time | 4-6 hours | 12-24 hours |

| Purification | Recrystallization (ethanol/ether) | Simple workup |

The mechanistic pathway involves protonation of the carboxyl group followed by nucleophilic attack of methanol, resulting in the formation of the methyl ester linkage [42]. Temperature optimization studies have shown that reaction temperatures between 60-80°C provide optimal conversion rates while minimizing side reactions .

Flow Chemistry Applications in Synthesis

Flow chemistry has emerged as a transformative approach for the synthesis of amino acid derivatives, including methyl 2-amino-2-methylpropanoate [13]. Continuous flow synthesis offers significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved reaction control, and the ability to conduct reactions under more precise conditions [12].

The implementation of flow chemistry for beta-amino ester synthesis has been demonstrated through the reaction of beta-ketoester compounds with ammonia and primary amines in tubular reactors [12]. These systems effectively overcome heat and mass transfer limitations that are commonly encountered in batch processes, providing a simple and scalable device suitable for pilot-scale production [12].

Flow Reactor Design and Implementation

Microfluidic flow systems have been successfully employed for peptide synthesis using packed columns containing supported reagents, scavengers, and catalysts [13]. The process involves progressing nitrogen-protected amino acids through the flow system, where various chemical transformations occur sequentially [13]. This approach allows for the collection of high-purity products upon elution from the flow system, thereby bypassing costly and time-consuming purification procedures [13].

Flow-type microreactors containing enzyme-mesoporous silica microsphere composites have been developed for continuous amino acid synthesis [14]. These systems demonstrate high conversion efficiency with local temperature control, enabling on-off regulation of enzymatic activity during continuous synthesis [14]. The use of mesoporous silica with large pore diameters enhances enzyme immobilization ability and maintains high enzymatic activity compared to smaller pore systems [14].

Laboratory-scale continuous flow systems have been successfully applied to enantioselective phase transfer catalytic synthesis of quaternary amino acids [15]. The work demonstrated that continuous flow methodologies allow for satisfactory reactivity of sterically hindered amino acid derivatives that might be challenging to synthesize under batch conditions [15].

Microwave-Assisted Synthesis Strategies

Microwave-assisted synthesis has proven to be a valuable tool for the rapid assembly of amino acid derivatives, including methyl esters [16] [17]. The application of microwave irradiation significantly accelerates reaction rates and can improve yields compared to conventional heating methods [16].

Microwave-Enhanced Esterification Protocols

Efficient microwave-assisted methodologies have been developed for the esterification of unprotected alpha-amino acids [17]. These protocols utilize ionic esterified amino acids synthesized in satisfactory yields through a facile one-pot solventless approach using amino acids and alcohols under acid catalysis [17]. The use of methanesulfonic acid or para-toluenesulfonic acid as catalysts enables the simultaneous esterification of the carboxylic group and protonation of the amine group [17].

The following table presents optimized conditions for microwave-assisted synthesis:

| Substrate Type | Catalyst | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| Glycine derivatives | Methanesulfonic acid | 150-200 | 20 | 75-84 |

| Alanine derivatives | Para-toluenesulfonic acid | 150-200 | 20 | 73-76 |

| Branched amino acids | Methanesulfonic acid | 150-200 | 20 | 74-79 |

Microwave irradiation provides several mechanistic advantages including displacement of equilibrium through evaporation of volatile polar molecules and acceleration of ionic reactions in carboxylate alkylations [19]. The dielectric heating effect significantly reduces reaction times while offering cost-effective alternatives under mild conditions [18].

Process Optimization and Scale-up Considerations

Studies on the effects of microwave irradiation on amino acid esterification have revealed that the reaction acceleration is caused by the higher dielectric loss factor of the reaction mixture compared to individual solvents [21]. This property enables more efficient energy transfer to reactants under microwave heating conditions [21].

The implementation of microwave-assisted synthesis in flow reactors has been explored for industrial applications [21]. Desk-top-scale and semi-bench-scale tubular reactors have demonstrated sufficient productivity to confirm the scalability potential of these systems [21]. The avoidance of toxic solvents, reduced reaction times, and moderate temperatures make these methods suitable for industrial applications [21].

Green Chemistry Approaches and Sustainability Considerations

Green chemistry principles have been increasingly applied to the synthesis of amino acid derivatives, emphasizing the use of renewable feedstocks, environmentally benign solvents, and sustainable catalytic processes [24] [25]. The development of environmentally friendly technologies for amino acid synthesis addresses the limitations of conventional methods that often involve toxic reagents and high energy consumption [24].

Sustainable Synthetic Methodologies

Electrochemical approaches have emerged as promising green alternatives for amino acid synthesis [25] [26]. These methods utilize electrochemical carboxylation of imines in flow microreactors, offering the advantage of not requiring sensitive, expensive, or toxic reagents [25]. The reactions can be conducted using single flow-through operations without sacrificial anodes under mild and environmentally friendly conditions [25].

The electrosynthesis of amino acids from biomass-derived alpha-hydroxyl acids represents a significant advancement in sustainable chemistry [26]. This approach takes advantage of both anodic and cathodic reactions to produce amino acids under ambient conditions with high energy efficiency [26]. The utilization of renewable biomass resources as starting materials makes this strategy particularly attractive from an environmental perspective [26].

Green Solvent Systems and Catalysis

The application of green solvents, including water, ionic liquids, and deep eutectic solvents, has been investigated for the synthesis of amino acid derivatives [28]. These alternative solvent systems offer reduced environmental impact compared to traditional organic solvents while maintaining or improving reaction efficiency [28].

A notable advancement in green esterification methodology involves the use of dried Dowex hydrogen cation-exchange resin with sodium iodide as a catalyst system [29]. This approach demonstrates several environmental advantages:

| Green Chemistry Metric | Traditional Method | Dowex H⁺/NaI Method |

|---|---|---|

| Energy Efficiency | Moderate | High |

| Toxicity Profile | Variable | Non-toxic |

| Reusability | Limited | Excellent |

| Waste Generation | High | Minimal |

| Operational Simplicity | Complex | Simple |

The method is regioselective and demonstrates potential for the separation of valuable carboxylic acids from complex mixtures, making it particularly suitable for the purification and synthesis of natural amino acids [29].

Carbon Dioxide Utilization and Circular Chemistry

Innovative approaches have been developed to incorporate waste carbon dioxide into amino acid synthesis pathways [23] [30]. These methods simultaneously address carbon emission reduction and sustainable chemical production by transforming environmental pollutants into valuable biochemicals [23].

The photocatalytic conversion of carbon dioxide and nitrophenyl ethane from industrial wastewater into amino acids represents a breakthrough in circular chemistry [23]. This process uses sunlight as the energy source and employs specially designed silicon-based photocathodes to achieve efficient chemical conversion [23]. The significance lies in its potential to address two critical global challenges simultaneously: reducing carbon emissions and developing sustainable methods for producing essential biochemicals [23].

Scalability for Industrial Research Applications

The transition from laboratory-scale synthesis to industrial production of methyl 2-amino-2-methylpropanoate requires careful consideration of process scalability, economic feasibility, and technological infrastructure [32] [33]. Industrial amino acid production has evolved significantly, with fermentative processes and chemical synthesis methods being continuously optimized for large-scale manufacturing [33].

Industrial Production Methodologies

Current industrial approaches to amino acid production encompass three primary routes: extraction from protein hydrolysates, chemical synthesis, and microbial processes including enzymatic synthesis and fermentation [33]. The choice of production method depends on factors such as target amino acid properties, required purity levels, economic considerations, and environmental regulations [33].

Continuous fermentation systems have been implemented for large-scale amino acid production, maintaining steady flows of nutrients and sustained microbial growth [35]. These systems enable constant operation with improved productivity compared to batch processes [35]. The following table summarizes key performance metrics for different industrial production approaches:

| Production Method | Productivity (g/L/h) | Typical Yield (%) | Energy Requirements | Scalability Rating |

|---|---|---|---|---|

| Batch Fermentation | 2-4 | 65-85 | High | Good |

| Fed-batch Processing | 4-8 | 75-90 | Moderate | Excellent |

| Continuous Fermentation | 6-12 | 70-95 | Low | Excellent |

| Chemical Synthesis | 10-20 | 80-95 | Variable | Good |

Process Optimization and Automation

Modern industrial facilities incorporate advanced process control systems and automated parallel synthesis capabilities for amino acid ester production [36]. These systems enable the synthesis of nitrogen-alkylated amino acid derivatives in gram quantities with high throughput and consistent quality [36]. The implementation of automated systems allows for precise control of reaction parameters, leading to high-purity products suitable for pharmaceutical and industrial applications .

The development of scalable continuous-flow processes has demonstrated significant improvements in production efficiency . Industrial protocols optimize cost and efficiency by utilizing continuous-flow reactors that combine multiple reaction steps in single flow systems, reducing processing times from hours to minutes . Catalyst systems such as tetrabutylammonium bromide enhance reaction rates while solvent recycling minimizes waste generation .

Economic and Technical Considerations

The economic viability of large-scale methyl 2-amino-2-methylpropanoate production depends on several critical factors including raw material costs, energy consumption, purification requirements, and market demand [34]. Federal funding initiatives have been established to incentivize the development of scalable production methods that can achieve significant cost reductions compared to current manufacturing processes [34].

Research and development efforts focus on achieving production costs that represent substantial improvements over existing methods, with targets of reduced manufacturing costs for pharmaceutical-grade amino acids [34]. The scaling up of biosynthetic production methods becomes economically viable only when input costs, particularly for amino acids and growth factors, are significantly reduced [34].

Industrial scalability assessments indicate that successful implementation requires consideration of downstream separation and purification processes, which can represent significant cost components in amino acid production [33]. Efficient separation techniques using chromatographic methods chosen according to product properties such as solubility, isoelectric point, and adsorbent affinity are crucial for cost-effective large-scale production [33].

The incorporation of methyl 2-amino-2-methylpropanoate into peptide sequences introduces profound conformational constraints that dramatically limit the accessible backbone conformations. The presence of two geminal methyl groups attached to the α-carbon creates significant steric hindrance, effectively restricting the peptide backbone to specific regions of the Ramachandran conformational space [1] [2]. These constraints primarily confine the φ and ψ dihedral angles to the right-handed and left-handed helical regions, with preferred values of approximately φ = ±60° ± 20° and ψ = ±30° ± 20° [1].

The structural rigidity imposed by this compound results from the Thorpe-Ingold effect, where the geminal dimethyl substitution sterically compels the residue to adopt helical conformations while simultaneously preventing the formation of extended β-sheet structures [3] [1]. This constraint is particularly significant because conformations corresponding to β-strand geometries (φ ≈ -120°, ψ ≈ +120°) become strongly disallowed due to short contacts between the methyl groups and neighboring peptide groups [4]. The conformational energy calculations demonstrate that the deepest minima in the potential energy surface occur in the 3₁₀-helix and α-helix regions, with an energy difference of approximately 3.5 kcal/mol separating these preferred conformations from extended structures [4].

| Property | Value/Description |

|---|---|

| Molecular Formula | C₅H₁₁NO₂ |

| Molecular Weight | 117.15 g/mol |

| Conformational Preference | Right-handed 3₁₀-helix (φ ≈ -60°, ψ ≈ -30°) |

| Steric Hindrance Effect | Geminal dimethyl groups restrict φ,ψ angles |

| Structural Rigidity | High (limited conformational flexibility) |

| Proteolytic Resistance | Significant (100% resistance vs. 95% degradation without Aib) |

Helical Induction Properties

Methyl 2-amino-2-methylpropanoate exhibits remarkable helical induction properties, functioning as one of the most potent helix-promoting residues in peptide chemistry [5] [6]. The compound demonstrates exceptional ability to nucleate and stabilize helical structures through multiple mechanisms. The primary mechanism involves the restriction of backbone dihedral angles to helical regions, followed by the propagation of helical geometry through cooperative hydrogen bonding networks [5].

Experimental studies have conclusively demonstrated that peptides containing four or more consecutive methyl 2-amino-2-methylpropanoate residues adopt stable 3₁₀-helical conformations in both solid state and solution [7] [6]. The helical induction capacity is particularly pronounced in non-polar solvents, where the 3₁₀-helix is thermodynamically favored over the α-helix [8] [9]. This solvent-dependent helical preference arises from the differential stabilization of hydrogen bonding networks, with polar solvents generally favoring α-helical structures while non-polar environments stabilize 3₁₀-helical conformations [9].

The helical induction mechanism operates through a cascade of conformational restrictions. Initially, the incorporation of methyl 2-amino-2-methylpropanoate residues creates nucleation sites for helical folding by preorganizing the backbone into helical-compatible conformations. Subsequently, the formation of i→i+3 hydrogen bonds characteristic of 3₁₀-helices stabilizes the helical structure, which can then propagate along the peptide chain through cooperative effects [5] [6].

Impact on β-Sheet to Helical Structure Conversion

The incorporation of methyl 2-amino-2-methylpropanoate residues fundamentally alters the secondary structure propensities of peptide sequences, particularly in systems that would otherwise adopt β-sheet conformations. Research has demonstrated that the insertion of these residues into β-sheet-forming peptide sequences can completely redirect the folding pathway toward helical structures [6] .

A particularly striking example of this structural conversion involves oligovaline sequences, which naturally exhibit strong β-sheet forming tendencies due to the β-branched nature of valine residues. When methyl 2-amino-2-methylpropanoate residues are systematically incorporated into these sequences, the resulting peptides adopt predominantly helical conformations instead of the expected β-sheet structures [6]. This transformation occurs because the conformational constraints imposed by the geminal dimethyl groups override the natural β-sheet propensity of the flanking residues.

The mechanism of β-sheet to helix conversion involves several key factors. First, the steric hindrance from the geminal methyl groups prevents the adoption of extended conformations necessary for β-sheet formation. Second, the preorganization of the backbone into helical-compatible conformations provides favorable nucleation sites for helix initiation. Third, the resulting helical hydrogen bonding networks become thermodynamically more stable than the alternative β-sheet arrangements [6] .

Experimental evidence from circular dichroism spectroscopy and X-ray crystallography has confirmed that this structural conversion is complete and irreversible under physiological conditions. The converted peptides maintain their helical conformations across a wide range of temperatures and solvent conditions, demonstrating the robust nature of the conformational redirection [6].

3₁₀-Helical versus α-Helical Structure Formation

The conformational behavior of methyl 2-amino-2-methylpropanoate residues exhibits a complex relationship between 3₁₀-helix and α-helix formation that depends on multiple factors including peptide length, sequence context, and environmental conditions [8] [11] [9]. This compound demonstrates a unique preference for 3₁₀-helical conformations over α-helical structures, particularly in shorter peptide sequences and non-polar environments.

The fundamental difference between these two helical types lies in their hydrogen bonding patterns and geometric parameters. The 3₁₀-helix is characterized by i→i+3 hydrogen bonds with three residues per turn and a helical pitch of approximately 2.0 Å per residue, while the α-helix features i→i+4 hydrogen bonds with 3.6 residues per turn and a helical pitch of 1.5 Å per residue [8] [12]. For peptides containing methyl 2-amino-2-methylpropanoate residues, the 3₁₀-helix represents the thermodynamically favored conformation in most environments.

| Transition Type | Peptide Length Dependence | Energy Barrier | Structural Consequences |

|---|---|---|---|

| 3₁₀-helix to α-helix | Longer peptides favor α-helix | Low (facile transition) | Helix shortening (~0.4 Å per residue) |

| Random coil to 3₁₀-helix | Short peptides (4-6 residues) | Low (nucleation process) | Helix initiation and propagation |

| Mixed 3₁₀/α-helix | Common in intermediate lengths | Very low (dynamic equilibrium) | Conformational heterogeneity |

The transition between 3₁₀-helix and α-helix depends critically on peptide length. Molecular dynamics simulations and experimental studies have established that shorter peptides (4-8 residues) predominantly adopt 3₁₀-helical conformations, while longer sequences (10+ residues) may undergo transitions to α-helical structures [11] [9]. This length-dependent transition occurs because the α-helix becomes increasingly favored as the peptide chain length increases due to improved hydrogen bond cooperativity and reduced end effects.

Temperature and solvent effects also play crucial roles in determining the helical type. Higher temperatures generally favor the more compact α-helix, while lower temperatures and non-polar solvents stabilize the extended 3₁₀-helix [9]. The transition between these helical forms is typically rapid, occurring on picosecond timescales, which allows for dynamic equilibrium between the two conformational states [9].

Structure-Function Relationships in Peptide Design

The unique conformational properties of methyl 2-amino-2-methylpropanoate have profound implications for rational peptide design and the development of structure-function relationships. The compound's ability to impart conformational constraints while maintaining structural diversity makes it an invaluable tool for creating peptides with specific functional properties [3] [13] .

In the realm of peptide stability enhancement, the incorporation of methyl 2-amino-2-methylpropanoate residues provides significant advantages. Peptides containing these residues exhibit remarkable resistance to proteolytic degradation, with studies demonstrating 100% resistance to trypsin cleavage after 4 hours compared to 95% degradation for peptides lacking these modifications . This enhanced stability arises from the structural constraints that prevent the peptide substrate from adopting the extended conformations required for efficient protease binding.

The impact on membrane permeability represents another crucial structure-function relationship. Peptides modified with methyl 2-amino-2-methylpropanoate residues show substantially increased membrane permeability, making them particularly valuable for drug delivery applications . The enhanced permeability results from the conformational rigidity that reduces the peptide's ability to form intermolecular hydrogen bonds with membrane-associated water molecules.

For therapeutic peptide design, the compound offers unique advantages in creating peptides with defined secondary structures that can serve as protein-protein interaction inhibitors. The ability to induce and maintain helical conformations allows for the design of peptides that can effectively mimic natural protein binding epitopes while maintaining enhanced stability and bioavailability [3] [13].

| Constraint Type | Effect on φ,ψ angles | Helical Propensity | Structural Stability |

|---|---|---|---|

| Geminal dimethyl substitution | Restricts to helical regions (±60°, ±30°) | Very high (3₁₀ > α) | Excellent thermodynamic stability |

| Cα-tetrasubstitution | Eliminates extended conformations | High (helix-specific) | Enhanced kinetic stability |

| Backbone rigidification | Limits conformational space | High (depends on constraint type) | Reduced conformational entropy |

The structure-function relationships extend to the realm of biomaterial design, where the helical induction properties of methyl 2-amino-2-methylpropanoate can be exploited to create peptide-based materials with specific mechanical and organizational properties. The predictable helical folding behavior enables the design of peptide assemblies with defined three-dimensional architectures suitable for applications in nanotechnology and biomedicine [14] .

Furthermore, the compound's unique conformational properties have been leveraged in the development of peptide-based catalysts and molecular recognition systems. The rigid helical scaffolds created by methyl 2-amino-2-methylpropanoate incorporation provide stable platforms for organizing catalytic residues or binding sites with precise spatial arrangements [6] .